molecular formula C10H10N2O2 B13260284 2-(5-Amino-1H-indol-1-yl)acetic acid

2-(5-Amino-1H-indol-1-yl)acetic acid

Cat. No.: B13260284
M. Wt: 190.20 g/mol
InChI Key: UAKLWQUBWIDLME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the indolization of ethyl levulinate p-acetaminophenylhydrazone The reaction typically requires specific conditions such as the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is one of the most widely used methods for the industrial production of indole derivatives . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may target specific enzymes or signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-(5-Amino-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-aminoindol-1-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14)

InChI Key

UAKLWQUBWIDLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C=C1N

Origin of Product

United States

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